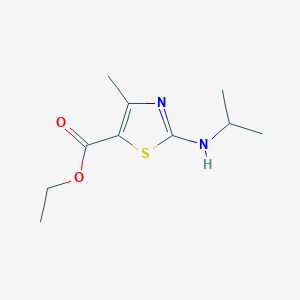

Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-9(13)8-7(4)12-10(15-8)11-6(2)3/h6H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPBGCZFCHQGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181934 | |

| Record name | Ethyl 4-methyl-2-[(1-methylethyl)amino]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-85-2 | |

| Record name | Ethyl 4-methyl-2-[(1-methylethyl)amino]-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22900-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-[(1-methylethyl)amino]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with isopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Hydrolysis using sodium hydroxide in water.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of 2-(isopropylamino)-4-methylthiazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituents:

Key Observations :

- Position 2 Substitutions: The 2-isopropylamino group in the target compound is unique compared to phenyl, amino, or heterocyclic substituents in analogs.

- Position 5 : The ethyl carboxylate is conserved across most analogs, suggesting shared synthetic routes involving cyclization of thioureas with ethyl 2-chloroacetoacetate .

Key Observations :

- The target compound’s synthesis likely involves introducing the isopropylamino group via alkylation of a primary amino precursor (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) .

- Yields for phenyl-substituted analogs are moderate (22–23%), while simpler derivatives (e.g., 2-amino) achieve high purity (>98%) under optimized conditions .

Antimicrobial Activity

- Thiazole derivatives with benzimidazolylphenyl (e.g., ) or coumarin-linked groups (e.g., ) exhibit significant antimicrobial effects. The isopropylamino group’s impact on activity remains unstudied but could modulate target binding.

Physicochemical Properties

- Lipophilicity: The isopropylamino group may increase logP compared to hydrophilic substituents (e.g., hydroxyl or amino groups), influencing pharmacokinetics .

- Stability : Boc-protected analogs (e.g., ) demonstrate stability under acidic conditions, suggesting the target compound could be derivatized for prodrug strategies.

Biological Activity

Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 256.34 g/mol

- CAS Number : 161798-01-2

This compound is structurally related to compounds used in the treatment of hyperuricemia and gout, such as febuxostat. Its synthesis typically involves the reaction of thiazole derivatives with isopropylamine, leading to various pharmacologically active intermediates.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has demonstrated:

- Bactericidal Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies indicate comparable efficacy to standard antibiotics like ampicillin and gentamicin sulfate .

- Antifungal Activity : Moderate antifungal effects against Candida albicans have also been reported, suggesting potential applications in treating fungal infections .

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit anticancer properties. This compound has shown:

- Cytotoxic Effects : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, one study reported that compounds similar to this compound exhibited activity against 29 out of 60 tested tumor cell lines, indicating a broad spectrum of anticancer activity .

Case Studies

-

Synthesis and Evaluation :

A study synthesized several thiazole derivatives, including this compound, and evaluated their antimicrobial and anticancer activities. The findings highlighted that certain derivatives displayed significant antibacterial and anticancer properties, positioning them as promising candidates for further development . -

Pharmacological Profiles :

Another research effort focused on the pharmacological profiles of thiazole derivatives, revealing that modifications in the structure could enhance their bioactivity. This compound was noted for its potential dual action against infections and tumors, warranting further investigation into its mechanism of action .

Research Findings Summary

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antibacterial | High | Staphylococcus aureus, Bacillus subtilis |

| Antifungal | Moderate | Candida albicans |

| Anticancer | Broad spectrum | Various tumor cell lines |

Q & A

Basic: What synthetic routes are commonly used to prepare Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:

- Coupling reactions : Use of coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base to introduce the isopropylamino group at position 2 .

- Esterification : Ethyl ester formation at position 5 via nucleophilic substitution or condensation under reflux conditions .

- Purification : Recrystallization (e.g., ethanol-chloroform mixtures) or column chromatography to achieve >95% purity .

Advanced: How can reaction yields be optimized when synthesizing this compound, particularly when side products dominate?

- Temperature control : Maintain low temperatures (0–5°C) during coupling to minimize unwanted side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity of intermediates, while DCM reduces hydrolysis risks .

- Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to accelerate Boc-protection steps, improving yields from ~70% to >85% .

- Real-time monitoring : Thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry .

Basic: What analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl at position 4: δ ~2.4 ppm; ethyl ester: δ ~4.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 285.12) .

- Infrared spectroscopy (IR) : Ester carbonyl stretch at ~1720 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in molecular connectivity or stereochemistry?

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., thiazole ring planarity with <0.01 Å deviation) and hydrogen-bonding networks (e.g., C–H⋯O interactions along the a-axis) .

- Comparative analysis : Match experimental data (e.g., unit cell parameters, space group P2₁/c) with computational models (DFT-optimized geometries) .

- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess dynamic disorder in crystal lattices .

Basic: What biological activities are reported for structurally similar thiazole derivatives?

- Antimicrobial : Isoxazole-thiazole hybrids inhibit S. aureus (MIC: 4–8 µg/mL) via membrane disruption .

- Anticancer : Fluorophenyl-thiazole derivatives show cytotoxicity against liver carcinoma (IC₅₀: 12–18 µM) by targeting tubulin polymerization .

- Enzyme inhibition : Pyrimidine-thiazole analogs act as CDK9 inhibitors (IC₅₀: <50 nM), relevant in oncology .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) across studies be reconciled?

- Assay standardization : Control variables like cell line (e.g., HepG2 vs. HeLa), incubation time (24h vs. 48h), and solvent (DMSO concentration ≤0.1%) .

- Structural benchmarking : Compare substituent effects (e.g., fluorine at position 3 enhances electrophilicity vs. chloro analogs) using SAR tables .

- Meta-analysis : Apply multivariate regression to correlate logP, steric bulk, and activity across 10+ derivatives .

Basic: What functionalization strategies are feasible at the ester group of this compound?

- Hydrolysis : Acidic (6M HCl, 80°C) or basic (10% NaOH, ethanol) conditions yield carboxylic acid derivatives .

- Aminolysis : React with primary amines (e.g., benzylamine) in DMF to form amides .

- Reduction : Use LiAlH₄ to reduce the ester to a primary alcohol (yield: ~75%) .

Advanced: How does steric hindrance influence regioselective modifications at the thiazole ring?

- Position 2 (isopropylamino) : Bulky substituents direct electrophiles to position 5 (ester) due to steric shielding .

- Position 4 (methyl) : Hinders nucleophilic attack at adjacent positions, favoring meta-substitution on aromatic rings .

- Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites for targeted derivatization .

Basic: What are the key challenges in scaling up the synthesis of this compound?

- Purification bottlenecks : Column chromatography is impractical at >100g scales; switch to recrystallization (ethanol/water) .

- Exothermic reactions : Use jacketed reactors with controlled cooling during Boc-deprotection to prevent thermal runaway .

- Cost optimization : Replace expensive coupling agents (e.g., EDC/HOBt) with polymer-supported reagents for easier recovery .

Advanced: How can molecular docking studies predict the compound’s mechanism of action?

- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., EGFR, CDK9) using PDB databases .

- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses (RMSD <2.0 Å) .

- Validation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC₅₀ values for correlation analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.